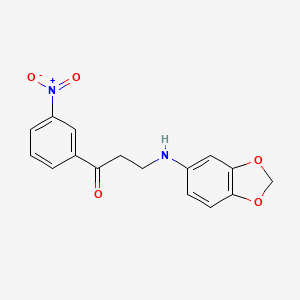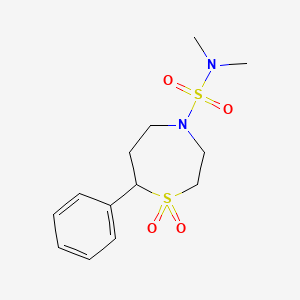
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide exerts its inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce amyloid beta accumulation in Alzheimer's disease, improve glucose tolerance and insulin sensitivity in diabetes, and have mood-stabilizing effects in bipolar disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide in lab experiments is its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, which allows for the investigation of various cellular processes that are regulated by the enzyme. However, one limitation is that it may have off-target effects on other kinases, leading to potential complications in the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, including the identification of downstream targets and signaling pathways. Additionally, the development of more selective N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide inhibitors may help to overcome the potential off-target effects of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.
Synthesemethoden
The synthesis of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide involves the reaction of 2-phenylthioacetic acid with thionyl chloride to form 2-phenylthioacetyl chloride. The resulting compound is then reacted with N,N-dimethyl-1,4-thiazepane to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide. The final step involves the oxidation of the sulfonamide using hydrogen peroxide to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been extensively studied in scientific research due to its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. It has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce amyloid beta accumulation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder research, it has been shown to have mood-stabilizing effects.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,1-dioxo-7-phenyl-1,4-thiazepane-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-9-8-13(20(16,17)11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBTWNPRPZZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
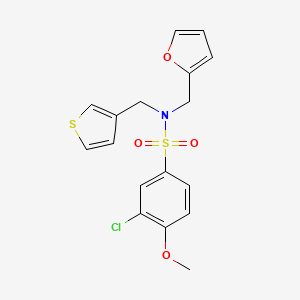
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)
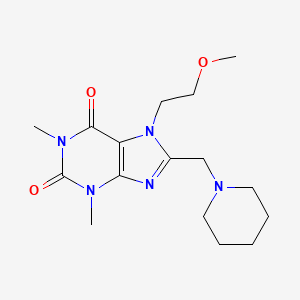
![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
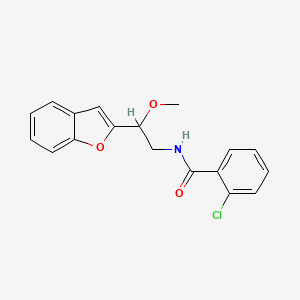
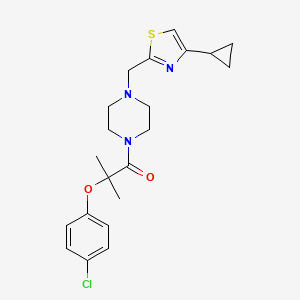
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)
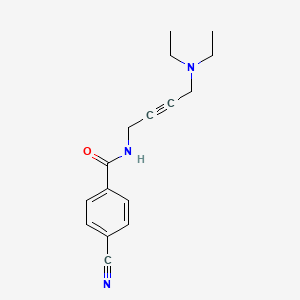
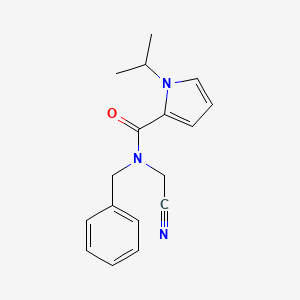
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)
